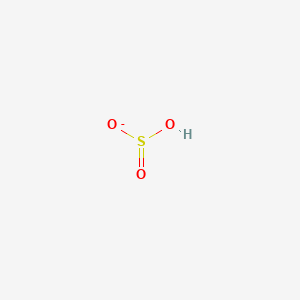
Hydrogen sulfite
Cat. No. B076917
Key on ui cas rn:
15181-46-1
M. Wt: 81.07 g/mol
InChI Key: LSNNMFCWUKXFEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04804523
Procedure details


The present invention provides for substantially complete removal of sulfur dioxide (SO2) from SO2 -containing effluent gases, particularly from SO2 -containing flue gas streams of fossil fuel power plants. An absorbent is formed by combining seawater and hydrated lime usually at a pH in the range from 8.0 to 10.0, producing magnesium hydroxide by the reaction of the hydrated lime with soluble magnesium which is naturally present in the seawater as chloride and sulfate. The absorbent is then added to a recirculating absorbent stream, typically at a more acid pH, usually below about 6.0, and the absorbent stream is contacted with the flue gas in a suitable contact vessel. In the contact vessel, the magnesium hydroxide reacts with the SO2 in the flue gas to form magnesium sulfite and bisulfite. The magnesium sulfite and bisulfite, in turn, are oxidized, to soluble magnesium sulfate, typically by air sparging in the contact vessel or a separate tank. Magnesium sulfate reacts with the added hydrated lime to regenerate magnesium hydroxide and produce gypsum. These reaction products are recirculated as a slurry in the scrubber for the removal of SO2 and sulfurous acid without the requirement of separating magnesium hydroxide from the rest of the slurry stream. The gypsum is non-toxic and may safely be returned to the marine environment in soluble form at very low concentrations.






Identifiers


|
REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].[Mg:4].[Cl-].[S:6]([O-])([O-:9])(=[O:8])=[O:7].[OH-].[Mg+2].[OH-].S(=O)=O>>[S:6]([O-:9])([O-:8])=[O:7].[Mg+2:4].[S:6](=[O:7])([OH:9])[O-:8] |f:0.1.2,6.7.8,10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The absorbent is then added to a recirculating absorbent stream, typically at a more acid pH, usually below about 6.0
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the absorbent stream is contacted with the flue gas in a suitable contact vessel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
